molecular formula C19H23FN4O3 B1667666 5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 123016-40-0

5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No. B1667666
M. Wt: 374.4 g/mol
InChI Key: FJKKQUMMLOQJPY-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT-4930 is a bio-active chemical.

Scientific Research Applications

Antibacterial Applications

  • Sparfloxacin

    This compound, also known as sparfloxacin, is primarily recognized for its antibacterial properties. It has been identified as an effective antibacterial drug, particularly in its zwitterionic form in the solid state, and is useful in stabilizing molecules within a lattice structure (Sivalakshmidevi, Vyas, & Om Reddy, 2000).

  • Antimycobacterial Activities

    Novel fluoroquinolones derived from this compound have demonstrated significant antimycobacterial activities. These derivatives have shown in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains, and have been found to inhibit the supercoiling activity of DNA gyrase in Mycobacterium smegmatis (Senthilkumar et al., 2009).

  • Synthesis and Antimicrobial Evaluation

    Various derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities. These studies have shown that certain derivatives exhibit strong antimycobacterial properties in both in vitro and in vivo models (Senthilkumar, Dinakaran, Banerjee, Devakaram, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Antifungal and Urease Inhibitory Studies

  • Novel Derivatives with Antimicrobial and Antifungal Activities: Derivatives of this compound have been shown to possess significant antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives have also demonstrated inhibitory activities against enzymes like urease and carbonic anhydrase II (Arayne, Sultana, Gul, & Khan, 2013).

Additional Research Applications

  • Anti-tubercular and Antibacterial Agents

    Synthesized analogues of this compound have displayed potent anti-tubercular and antibacterial activity, particularly against Mycobacterium tuberculosis and various other bacterial strains, demonstrating their potential as therapeutic agents (Suresh, Nagesh, Renuka, Rajput, Sharma, Khan, & Kondapalli Venkata Gowri, 2014).

  • Photochemistry in Aqueous Solutions

    Research on the photochemistry of this compound, particularly in the context of ciprofloxacin, reveals interesting chemical behaviors upon irradiation in water. These studies provide insights into the stability and reactivity of the compound under different conditions (Mella, Fasani, & Albini, 2001).

properties

CAS RN

123016-40-0

Product Name

5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H23FN4O3

Molecular Weight

374.4 g/mol

IUPAC Name

5-amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H23FN4O3/c1-9-6-23(7-10(2)22-9)14-5-13-15(17(21)16(14)20)18(25)12(19(26)27)8-24(13)11-3-4-11/h5,8-11,22H,3-4,6-7,21H2,1-2H3,(H,26,27)

InChI Key

FJKKQUMMLOQJPY-AOOOYVTPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)N)F

SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AT 4930;  AT4930;  AT-4930; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 2
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5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 3
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5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 4
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 5
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Amino-1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

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